N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide
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Overview
Description
N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide is a complex organic compound that features a benzofuran moiety linked to a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide typically involves the coupling of 1-benzofuran-2-amine with 2-chloropyridine-3-carboxylic acid under specific conditions. The reaction is often facilitated by the use of coupling agents such as ethyl-(N,N-dimethylamino)propyl carbodiimide hydrochloride (EDC.HCl) and catalysts like N,N-diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione derivatives, while reduction of a nitro group can yield the corresponding amine.
Scientific Research Applications
N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the pyridine carboxamide group can form hydrogen bonds with amino acid residues in proteins. This dual interaction can disrupt biological processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide: Similar structure but with an additional benzofuran ring.
2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid: Contains a quinoline ring instead of a pyridine ring.
Benzofuran derivatives: A broad class of compounds with varying biological activities.
Uniqueness
N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide is unique due to its specific combination of a benzofuran moiety and a pyridine carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-carbonylamino)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-20(17-10-5-6-12-22-17)23-15-8-2-3-9-16(15)24-21(26)19-13-14-7-1-4-11-18(14)27-19/h1-13H,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOXZBNAUOAEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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